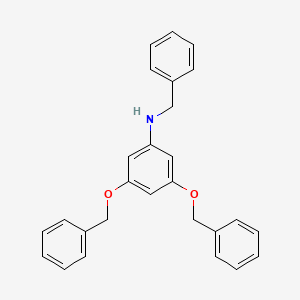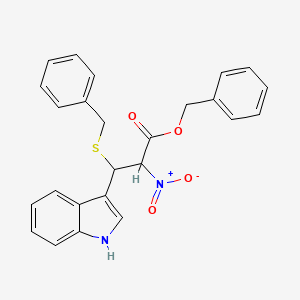
N-(2,4-dichlorophenyl)-5-oxo-2-phenyltetrahydro-3-furancarboxamide
Vue d'ensemble
Description
N-(2,4-dichlorophenyl)-5-oxo-2-phenyltetrahydro-3-furancarboxamide, commonly known as DCF, is a synthetic compound that belongs to the class of furanocarboxamides. It is a white crystalline solid that has been extensively studied for its potential applications in various fields of research, including medicinal chemistry, pharmacology, and neuroscience.
Mécanisme D'action
DCF is known to act as an inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the degradation of endocannabinoids. By inhibiting FAAH, DCF increases the levels of endocannabinoids, which in turn activate cannabinoid receptors and produce a variety of physiological effects. DCF has also been shown to modulate the activity of other receptors and enzymes, including TRPV1, PPARγ, and COX-2.
Biochemical and Physiological Effects:
DCF has been shown to produce a variety of biochemical and physiological effects, including anti-inflammatory, analgesic, anxiolytic, and neuroprotective effects. DCF has also been shown to modulate synaptic transmission and to enhance learning and memory in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
DCF has several advantages as a tool compound for laboratory experiments. It is relatively easy to synthesize and purify, and it has a high degree of selectivity for FAAH inhibition. However, DCF also has some limitations, including its low solubility in aqueous solutions and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for research on DCF. One direction is to explore its potential as a therapeutic agent for the treatment of various diseases, including cancer, inflammation, and neurological disorders. Another direction is to investigate its mechanism of action in more detail, including its interactions with other receptors and enzymes. Additionally, there is a need for further studies on the pharmacokinetics and toxicity of DCF, as well as its potential interactions with other drugs.
Applications De Recherche Scientifique
DCF has been widely studied for its potential applications in various fields of research. In medicinal chemistry, DCF has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders. In pharmacology, DCF has been used as a tool compound to study the mechanism of action of various receptors and enzymes. In neuroscience, DCF has been studied for its potential neuroprotective effects and its ability to modulate synaptic transmission.
Propriétés
IUPAC Name |
N-(2,4-dichlorophenyl)-5-oxo-2-phenyloxolane-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2NO3/c18-11-6-7-14(13(19)8-11)20-17(22)12-9-15(21)23-16(12)10-4-2-1-3-5-10/h1-8,12,16H,9H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTEDSHCNDPVFPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1=O)C2=CC=CC=C2)C(=O)NC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dichlorophenyl)-5-oxo-2-phenyltetrahydrofuran-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 4-[(4-nitrophenyl)amino]-4-oxobutanoate](/img/structure/B3819753.png)
![N-(2-nitrophenyl)-4,6-bis[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-1,3,5-triazin-2-amine](/img/structure/B3819771.png)
![4-(1-piperazinyl)-N-propyl-6-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-1,3,5-triazin-2-amine](/img/structure/B3819779.png)
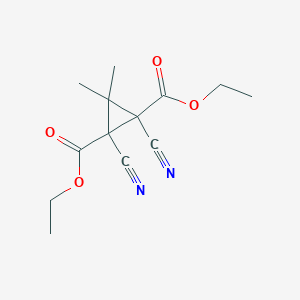
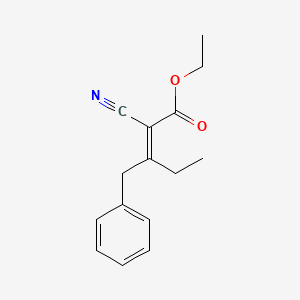
![4-oxo-4-[(3-phenyl-2-propen-1-yl)oxy]butanoic acid](/img/structure/B3819794.png)
![N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]-1,2,3-thiadiazole-4-carboxamide](/img/structure/B3819801.png)
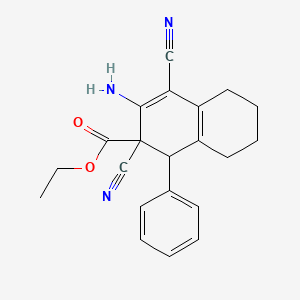

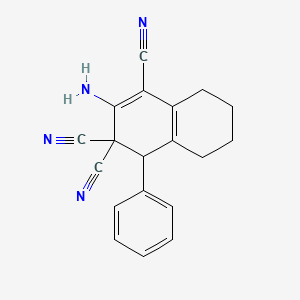
![N-[2-(1H-indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide](/img/structure/B3819840.png)
![N,N'-1,2-ethanediylbis[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide]](/img/structure/B3819843.png)
